molecular formula C19H29ClN2O2 B1650554 1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- CAS No. 1185194-72-2

1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]-

Cat. No.: B1650554
CAS No.: 1185194-72-2
M. Wt: 352.9
InChI Key: CJNDXMOPGVAGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a cyclohexyloxypropan-2-ol moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution with the 3-chlorophenyl group. The cyclohexyloxypropan-2-ol moiety is then introduced through a series of reactions, including nucleophilic substitution and cyclization. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the cyclohexyloxypropan-2-ol moiety. Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. .

Scientific Research Applications

1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as a serotonergic antagonist, binding to serotonin receptors and blocking their activation. This interaction can modulate neurotransmitter levels and influence various physiological processes .

Comparison with Similar Compounds

1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- can be compared with similar compounds, such as:

Properties

CAS No.

1185194-72-2

Molecular Formula

C19H29ClN2O2

Molecular Weight

352.9

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-cyclohexyloxypropan-2-ol

InChI

InChI=1S/C19H29ClN2O2/c20-16-5-4-6-17(13-16)22-11-9-21(10-12-22)14-18(23)15-24-19-7-2-1-3-8-19/h4-6,13,18-19,23H,1-3,7-12,14-15H2

InChI Key

CJNDXMOPGVAGFM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O

Canonical SMILES

C1CCC(CC1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O

Origin of Product

United States

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